molecular formula C9H13N3 B112945 4-(Pyrrolidin-1-yl)pyridin-2-amine CAS No. 722550-01-8

4-(Pyrrolidin-1-yl)pyridin-2-amine

Cat. No.: B112945
CAS No.: 722550-01-8
M. Wt: 163.22 g/mol
InChI Key: RKWAPJTWMVCWIE-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-1-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 722550-01-8 . It has a molecular weight of 163.22 . The IUPAC name for this compound is 4-(1-pyrrolidinyl)-2-pyridinylamine .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H13N3/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, including 4-(Pyrrolidin-1-yl)pyridin-2-amine, are crucial in biological molecules such as heme and chlorophyll. They are often prepared via condensation of amines with carbonyl-containing compounds, demonstrating significant utility in organic synthesis. Pyrroles exhibit extensive delocalization and pronounced aromatic character due to the nitrogen's lone pair of electrons. Pyrrolidines, closely related to pyrroles, are used as intermediates, wetting agents, and solvents with relatively low toxicity (Anderson & Liu, 2000).

C-H Functionalization of Cyclic Amines

Cyclic amines, such as pyrrolidine, can undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the formation of pyrrolines and pyrroles, highlighting a versatile application in organic chemistry (Kang et al., 2015).

Hydroxyproline Derivatives in Asymmetric Organocatalysis

4-Hydroxyproline-derived amino acids and amino amides, similar in structure to this compound, serve as organocatalysts in asymmetric reactions. They're used in aldol reactions, Mannich reactions, and Michael additions, indicating their broad applicability in catalytic reactions (Zlotin, 2015).

Aerobic Oxidation of Cyclic Amines to Lactams

Cyclic amines, including pyrrolidine, can be oxidatively transformed into lactams, which are key chemical feedstocks. This process is efficiently catalyzed by CeO2-supported gold nanoparticles, demonstrating an application in industrial chemistry (Dairo et al., 2016).

Multi-component Tether Catalysis

A novel protocol for the synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles (similar to this compound) through multi-component tether catalysis was developed. This highlights the compound's potential in creating libraries of heterocyclic compounds resembling those found in nature (Li et al., 2019).

Antimalarial Activity

Studies on (1H-pyridin-4-ylidene)amines, structurally related to this compound, indicate potential antimalarial activity. These compounds, containing lipophilic side chains, have been evaluated against Plasmodium falciparum strains, demonstrating their significance in medicinal chemistry (Rodrigues et al., 2009).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302-H315-H319-H335 .

Future Directions

The future directions for “4-(Pyrrolidin-1-yl)pyridin-2-amine” and similar compounds could involve further exploration of their potential in drug discovery, given the interest in the pyrrolidine ring as a versatile scaffold for novel biologically active compounds .

Mechanism of Action

Target of Action

2-Amino-4-pyrrolidinopyridine, also known as 4-(Pyrrolidin-1-yl)pyridin-2-amine or 4-Pyrrolidin-1-ylpyridin-2-amine, is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines, including 2-Amino-4-pyrrolidinopyridine, are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that the compound interacts with these targets, leading to a decrease in their activities and thus resulting in its anti-inflammatory effects.

Biochemical Pathways

Given its anti-inflammatory effects, it can be inferred that the compound likely affects pathways involving the inflammatory mediators it targets .

Pharmacokinetics

In silico admet profiling of similar compounds suggests that they may have acceptable pharmacokinetic/drug-like properties . This implies that the compound may have suitable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Result of Action

The primary result of the action of 2-Amino-4-pyrrolidinopyridine is its anti-inflammatory effects, which are achieved through its inhibitory action against certain inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions.

Properties

IUPAC Name

4-pyrrolidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWAPJTWMVCWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620316
Record name 4-(Pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722550-01-8
Record name 4-(Pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(pyrrolidin-1-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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